molecular formula C7H10N4O4S B13975437 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide CAS No. 62009-22-7

6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide

Cat. No.: B13975437
CAS No.: 62009-22-7
M. Wt: 246.25 g/mol
InChI Key: SUKMNRKLPSLGAH-UHFFFAOYSA-N
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Description

6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound features a pyridine ring substituted with amino, nitro, and sulfonamide groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide typically involves the nitration of pyridine derivatives followed by sulfonation and amination reactions. The nitration process introduces the nitro group at the desired position on the pyridine ring. Subsequent sulfonation adds the sulfonamide group, and finally, amination introduces the amino group .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthetase. By inhibiting this enzyme, the compound prevents the synthesis of dihydrofolate, a precursor for folic acid, thereby inhibiting bacterial growth and replication .

Comparison with Similar Compounds

Uniqueness: 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both amino and nitro groups allows for diverse chemical reactions, making it a versatile compound for various applications .

Properties

CAS No.

62009-22-7

Molecular Formula

C7H10N4O4S

Molecular Weight

246.25 g/mol

IUPAC Name

6-amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide

InChI

InChI=1S/C7H10N4O4S/c1-10(2)16(14,15)5-3-6(11(12)13)7(8)9-4-5/h3-4H,1-2H3,(H2,8,9)

InChI Key

SUKMNRKLPSLGAH-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(N=C1)N)[N+](=O)[O-]

Origin of Product

United States

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